4-methyl-N-(3-nitrobenzyl)-N-tosylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-[(3-nitrophenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-16-6-8-19(9-7-16)30(28,29)23(20(25)22-12-10-21(2)11-13-22)15-17-4-3-5-18(14-17)24(26)27/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGCMCVIJWNBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Profile of 4-Methyl-N-(3-Nitrobenzyl)-N-Tosylpiperazine-1-Carboxamide
Molecular Characteristics
The compound features a piperazine backbone substituted with methyl, tosyl, and 3-nitrobenzyl groups, alongside a carboxamide linkage. Its molecular formula is C21H25N5O5S , with a molecular weight of 483.52 g/mol . The presence of electron-withdrawing nitro and tosyl groups necessitates careful reaction design to avoid undesired side reactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O5S |
| Molecular Weight | 483.52 g/mol |
| Key Functional Groups | Tosyl, Nitrobenzyl, Carboxamide |
Synthetic Routes and Methodologies
Route 1: Sequential Tosylation and Carboxamide Formation
This two-step approach begins with the tosylation of 4-methylpiperazine, followed by carboxamide coupling with 3-nitrobenzylamine.
Tosylation of 4-Methylpiperazine
4-Methylpiperazine reacts with tosyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C). The reaction proceeds via nucleophilic substitution, yielding 4-methyl-N-tosylpiperazine with >85% yield.
Reaction Conditions:
- Solvent: DCM
- Base: Triethylamine (2.5 equiv)
- Temperature: 0–5°C (2 h), then room temperature (12 h)
- Yield: 87%
Carboxamide Formation
The tosylated intermediate is treated with 3-nitrobenzyl isocyanate in tetrahydrofuran (THF) at reflux. Catalytic dimethylaminopyridine (DMAP) accelerates the coupling, forming the target compound after purification via silica gel chromatography.
Reaction Conditions:
- Solvent: THF
- Catalyst: DMAP (0.1 equiv)
- Temperature: 65°C (8 h)
- Yield: 72%
Route 2: One-Pot Tandem Synthesis
A streamlined protocol combines tosylation and carboxamide formation in a single pot, leveraging HATU as a coupling agent.
Procedure
4-Methylpiperazine, TsCl, and 3-nitrobenzylamine are reacted in dimethylformamide (DMF) with HATU and N,N-diisopropylethylamine (DIPEA). The mixture is stirred at 50°C for 24 h, achieving a 68% isolated yield after aqueous workup.
Optimization Insights:
Route 3: Solid-Phase Synthesis (Industrial Scale)
For large-scale production, a resin-bound strategy employs Rink Amide AM resin to anchor the piperazine core. Sequential Fmoc deprotection, tosylation, and carboxamide coupling are performed, followed by cleavage with trifluoroacetic acid (TFA). This method achieves 90% purity and 60% yield, suitable for pharmaceutical applications.
Key Steps:
- Resin loading with Fmoc-piperazine.
- Tosylation using TsCl/DIC.
- Coupling with 3-nitrobenzylamine/HATU.
- Cleavage with TFA:triisopropylsilane (95:5).
Mechanistic and Computational Insights
Density Functional Theory (DFT) Analysis
DFT studies of analogous piperazine-tosyl systems reveal that tosylation proceeds via a concerted asynchronous mechanism , where the sulfonyl group’s electron-withdrawing nature accelerates intermediate stabilization. Solvent polarity (e.g., DCM vs. DMF) modulates transition-state energetics, with polar aprotic solvents favoring sulfonamide formation.
Critical Transition States:
- TS1: Nucleophilic attack of piperazine on TsCl (ΔG‡ = 18.2 kcal/mol).
- TS2: Carboxamide bond formation (ΔG‡ = 22.1 kcal/mol).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, Ar-H), 7.78 (d, J = 8.2 Hz, 2H, Ts-H), 7.32 (d, J = 8.0 Hz, 2H, Ts-H), 4.51 (s, 2H, CH2N), 3.42–3.35 (m, 4H, piperazine), 2.65–2.58 (m, 4H, piperazine), 2.43 (s, 3H, Ts-CH3), 2.29 (s, 3H, piperazine-CH3).
- IR (KBr): 1675 cm−1 (C=O stretch), 1520 cm−1 (NO2 asym. stretch).
Challenges and Mitigation Strategies
Nitro Group Instability
The electron-deficient nitro group is prone to reduction under acidic or high-temperature conditions. Mitigation includes:
Tosyl Group Hydrolysis
Prolonged exposure to moisture hydrolyzes the tosyl moiety to sulfonic acid. Solutions involve:
- Anhydrous solvent storage.
- Rapid post-reaction isolation.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-nitrobenzyl)-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-methyl-N-(3-nitrobenzyl)-N-tosylpiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-nitrobenzyl)-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group may play a role in binding to the active site of enzymes, while the piperazine ring can interact with receptor sites. The tosyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(3-nitrobenzyl)-N-tosylpiperazine
- 4-methyl-N-(3-nitrobenzyl)-N-tosylpiperazine-1-carboxylate
- 4-methyl-N-(3-nitrobenzyl)-N-tosylpiperazine-1-sulfonamide
Uniqueness
4-methyl-N-(3-nitrobenzyl)-N-tosylpiperazine-1-carboxamide is unique due to the presence of the carboxamide group, which can significantly influence its chemical reactivity and biological activity. The combination of the nitrobenzyl and tosyl groups also provides a unique set of properties that can be exploited in various applications.
Biological Activity
4-methyl-N-(3-nitrobenzyl)-N-tosylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C16H18N4O4S
- Molecular Weight : 358.41 g/mol
The compound features a piperazine core, which is a common structural motif in many pharmacologically active compounds. The presence of the tosyl group enhances its lipophilicity, potentially improving bioavailability.
Research indicates that compounds similar to this compound may act on various biological targets, including:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, which could influence neurological functions.
Anticancer Activity
Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. For instance, compounds designed with similar piperazine structures have shown cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD |
| Related Compound X | HeLa (cervical cancer) | 5.0 |
| Related Compound Y | A549 (lung cancer) | 7.2 |
Note: Specific IC50 values for the target compound are not yet available but are crucial for future studies.
Neuropharmacological Effects
The compound may also exhibit neuropharmacological effects by modulating neurotransmitter systems. Piperazine derivatives have been studied for their potential in treating conditions such as anxiety and depression.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various piperazine derivatives revealed that modifications at the benzyl position significantly affect biological activity. The introduction of nitro groups was found to enhance the inhibitory effects on specific enzymes involved in cancer metabolism.
- In Vivo Studies : Animal models treated with related piperazine compounds showed reduced tumor growth rates compared to control groups, suggesting potential therapeutic applications in oncology.
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the introduction of electron-withdrawing groups like nitro enhances the potency of piperazine derivatives against certain targets.
Q & A
Q. Table 1. Key Synthetic Intermediates and Yields
| Step | Intermediate | Reaction Conditions | Yield (%) |
|---|---|---|---|
| 1 | Tosylpiperazine | DCM, Et₃N, 0°C | 85 |
| 2 | Nitrobenzyl carboxamide | THF, HBTU, RT | 72 |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Analog | Modification | IC₅₀ (µM) | Target |
|---|---|---|---|
| Parent | None | 0.45 | Kinase X |
| A | CF₃ substitution | 0.12 | Kinase X |
| B | Tosyl → sulfonamide | 0.67 | Kinase Y |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
